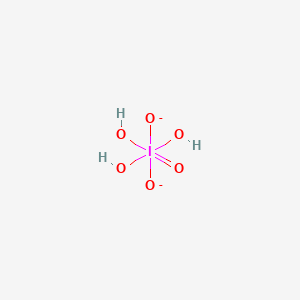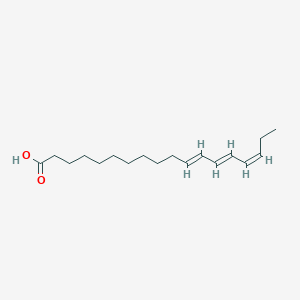
Asoprisnil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asoprisnil is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that exhibits mixed progesterone agonist and antagonist activities. It has been primarily studied for its potential use in treating uterine fibroids and endometriosis. This compound works by modulating the progesterone receptors in target tissues, leading to various therapeutic effects .
Méthodes De Préparation
The synthesis of Asoprisnil involves several steps, starting from steroidal precursors. The key synthetic route includes the introduction of a benzaldoxime group at the 11β position of the steroid nucleus. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Asoprisnil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid nucleus.
Substitution: Substitution reactions can introduce different substituents at specific positions on the steroid structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Medicine: It has shown promise in treating uterine fibroids and endometriosis by reducing fibroid size and controlling bleeding. .
Biology: Asoprisnil has been used in research to study the role of progesterone receptors in different tissues and their impact on cellular processes
Mécanisme D'action
Asoprisnil exerts its effects by binding to progesterone receptors in target tissues. It acts as a partial agonist and antagonist, depending on the tissue and biological context. The binding of this compound to progesterone receptors leads to conformational changes that modulate gene transcription and cellular responses. This selective modulation results in therapeutic effects such as reduced fibroid size and controlled bleeding without significant systemic side effects .
Comparaison Avec Des Composés Similaires
Asoprisnil belongs to the class of selective progesterone receptor modulators (SPRMs). Similar compounds include:
Mifepristone: Another SPRM with both progesterone antagonist and glucocorticoid antagonist activities. It is used for medical termination of pregnancy and managing Cushing’s syndrome.
Ulipristal acetate: An SPRM used for emergency contraception and treating uterine fibroids.
Compared to these compounds, this compound is unique in its selective activity on uterine tissues, making it particularly effective for treating uterine fibroids and endometriosis without significant systemic effects .
Propriétés
Formule moléculaire |
C28H35NO4 |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
(8S,11R,13S,14S,17S)-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16-/t23-,24+,25-,27-,28+/m0/s1 |
Clé InChI |
GJMNAFGEUJBOCE-MOXBCJERSA-N |
SMILES isomérique |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N\O |
SMILES canonique |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO |
Synonymes |
asoprisnil J867 cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)

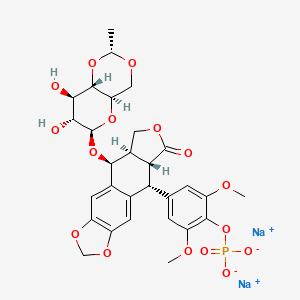
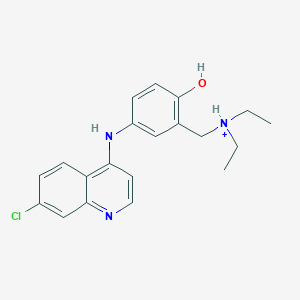

![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)
![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)

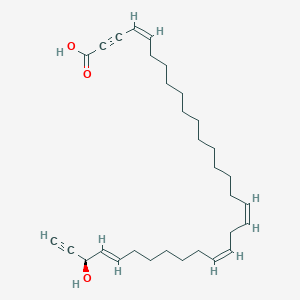
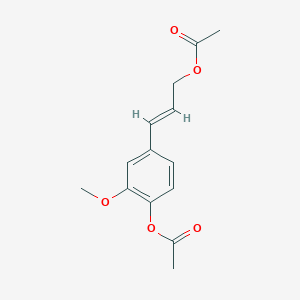
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
